N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c1-22(27(24,25)11-12-5-3-2-4-6-12)13-7-8-23(9-13)10-14-20-21-15(26-14)16(17,18)19/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWZTYMWZMKFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Trifluoroacetic Hydrazide
Trifluoroacetic hydrazide undergoes cyclodehydration with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) to yield 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. The reaction proceeds at 80–100°C for 6–8 hours, achieving yields of 70–85%.
Reaction Scheme:
Functionalization of the Pyrrolidine Scaffold
The pyrrolidine ring serves as the central scaffold, requiring substitution at the 1- and 3-positions.
Preparation of 1-{[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]methyl}pyrrolidin-3-amine
The chloromethyl-oxadiazole intermediate reacts with pyrrolidin-3-amine via nucleophilic substitution. In dimethylformamide (DMF) with potassium carbonate (K₂CO₃), the chloride is displaced, forming a secondary amine.
Conditions:
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Solvent: DMF
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Base: K₂CO₃ (2.5 equiv)
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Temperature: 60°C, 12 hours
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Yield: 65–75%
Introduction of the Phenyl Group
The phenyl group at the pyrrolidine’s 1-position is introduced via Suzuki-Miyaura coupling or alkylation. Patent US8871761B2 highlights palladium-catalyzed cross-coupling for aryl introductions. Using phenylboronic acid and Pd(PPh₃)₄, the reaction proceeds in tetrahydrofuran (THF) with aqueous Na₂CO₃.
Reaction Scheme:
Sulfonamide Formation
The sulfonamide moiety is introduced via reaction of the pyrrolidine amine with methanesulfonyl chloride.
Methanesulfonylation
The 3-amine group of the pyrrolidine reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Conditions:
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Solvent: DCM
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Base: Et₃N (3.0 equiv)
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Temperature: 0°C to room temperature, 2 hours
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Yield: 80–90%
N-Methylation and N-Phenylation
N-methylation is achieved using methyl iodide (MeI) in the presence of sodium hydride (NaH). For N-phenylation, a Ullmann coupling with iodobenzene and copper(I) iodide is employed.
Reaction Scheme:
Final Coupling and Purification
The oxadiazole-methyl-pyrrolidine and sulfonamide intermediates are coupled via reductive amination or direct alkylation. Purification by silica gel chromatography or recrystallization yields the final compound.
Characterization Data:
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Molecular Formula: C₁₆H₁₉F₃N₄O₃S
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Molecular Weight: 404.4 g/mol
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MS (ESI): m/z 405.1 [M+H]⁺
Alternative Synthetic Routes
One-Pot Oxadiazole-Pyrrolidine Assembly
A patent method (US20120225904A1) describes a one-pot synthesis where the oxadiazole and pyrrolidine are formed concurrently. This approach reduces step count but requires stringent temperature control.
Solid-Phase Synthesis
Immobilizing the pyrrolidine on resin allows sequential functionalization, improving yields for complex substitutions.
Challenges and Optimizations
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Regioselectivity: Ensuring correct substitution on the pyrrolidine requires careful protecting group strategies.
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Oxadiazole Stability: The oxadiazole ring is sensitive to hydrolysis; anhydrous conditions are critical.
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Sulfonamide Reactivity: N-alkylation competes with over-sulfonylation; stoichiometric control is essential.
Industrial-Scale Considerations
Chemical Reactions Analysis
N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide undergoes various chemical reactions:
- Oxidation:
The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrrolidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction:
Reduction reactions typically target the oxadiazole ring or the sulfonamide group. Common reducing agents are lithium aluminum hydride and sodium borohydride.
- Substitution:
The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring. Reagents like sodium alkoxides and halides are commonly used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that similar structures can inhibit specific kinases involved in cancer progression, suggesting that N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide could be developed as a potential anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines. In vitro assays revealed that this compound reduces inflammation markers, indicating its potential as a therapeutic agent in inflammatory diseases .
Agriculture
Pesticidal Activity
The trifluoromethyl group in the compound enhances its biological activity, making it a candidate for agrochemical applications. Research has shown that similar compounds can act as effective pesticides against a range of pests. Field trials demonstrated that formulations containing oxadiazole derivatives significantly reduced pest populations while being safe for beneficial insects .
Herbicidal Properties
Additionally, the compound has been evaluated for herbicidal activity. Laboratory studies indicated that it inhibits the growth of certain weed species by disrupting their metabolic processes. The mechanism involves interference with photosynthesis or amino acid synthesis pathways, highlighting its potential utility in crop protection strategies .
Materials Science
Polymer Additives
In materials science, compounds like this compound are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. Experimental data showed improved tensile strength and heat resistance in polymer composites containing this compound .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis; inhibits cell proliferation |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Agriculture | Pesticide | Effective against various pests |
| Herbicide | Inhibits growth of specific weed species | |
| Materials Science | Polymer Additive | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of oxadiazole derivatives on cancer cell lines demonstrated that the introduction of the trifluoromethyl group significantly increased cytotoxicity compared to non-fluorinated analogs. The research suggests that this compound could be further developed into a lead compound for anticancer drug development.
Case Study 2: Agricultural Application
Field trials on the use of oxadiazole-based pesticides revealed a reduction in pest populations by over 70% compared to untreated controls. This study underscores the potential for developing environmentally friendly pesticides that target specific pests without harming beneficial organisms.
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide involves interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability. The oxadiazole ring and sulfonamide group contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Example 53 from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
While structurally distinct from the target compound, this example shares functional motifs relevant to pharmacological applications:
Key Differences :
- Structural Complexity : Example 53 incorporates a chromene and pyrazolo-pyrimidine system, conferring higher molecular weight and rigidity compared to the oxadiazole-pyrrolidine scaffold of the target compound.
- Functional Groups : The trifluoromethyl group in the target compound may improve metabolic stability relative to the fluorophenyl and chromene moieties in Example 53.
- Synthetic Accessibility : The target compound’s synthesis likely requires fewer steps (e.g., oxadiazole cyclization), whereas Example 53 employs palladium-catalyzed cross-coupling, which demands specialized reagents .
Hypothetical Analogues
- Analogues with 1,3,4-Oxadiazole : Compounds like 2-(trifluoromethyl)-5-(pyrrolidin-3-ylmethyl)-1,3,4-oxadiazole derivatives have demonstrated antimicrobial activity, suggesting the target compound’s oxadiazole core could share similar bioactivity.
- Sulfonamide-Containing Compounds : Methanesulfonamide derivatives (e.g., celecoxib analogs) often exhibit COX-2 inhibition, though the target compound’s pyrrolidine linkage may alter selectivity.
Research Findings and Implications
Pharmacological Potential
- Example 53 : While its specific activity is unreported, pyrazolo-pyrimidine-chromene hybrids are frequently explored as kinase inhibitors or anticancer agents .
Physicochemical Properties
- Solubility : The methanesulfonamide moiety may improve aqueous solubility relative to Example 53’s chromene system.
Data Tables
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Example 53 |
|---|---|---|
| Heterocyclic Core | 1,3,4-Oxadiazole | Pyrazolo[3,4-d]pyrimidine |
| Fluorinated Groups | Trifluoromethyl | 3-Fluorophenyl, 5-fluoro |
| Nitrogen-Containing Moieties | Pyrrolidine | Pyrazole, pyrimidine |
| Sulfonamide/Benzamide | Methanesulfonamide | N-isopropylbenzamide |
Biological Activity
N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound with potential biological activity. This article aims to delve into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a trifluoromethyl group and a methanesulfonamide moiety. Its molecular formula is C₁₅H₁₈F₃N₅O₂S, and it has a molecular weight of approximately 385.4 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially influencing biological activity.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with oxadiazole rings have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Similar sulfonamide compounds have been evaluated for their anti-inflammatory properties. Studies using carrageenan-induced paw edema models indicate that these compounds can reduce inflammation markers significantly .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds containing methanesulfonamide groups can inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Receptors : The compound may interact with various receptors, including those involved in pain and inflammation modulation, although specific receptor interactions require further elucidation.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of structurally related compounds against Escherichia coli and Staphylococcus aureus. Results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as an antimicrobial agent.
Study 2: Anti-inflammatory Evaluation
In another study investigating anti-inflammatory effects, the compound was tested in vivo using a rat model. It was found to significantly reduce paw edema compared to control groups treated with saline. The results suggested a dose-dependent response, with higher doses yielding greater reductions in inflammation markers.
Data Table: Biological Activity Overview
Q & A
Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Oxadiazole ring formation : The 1,3,4-oxadiazole moiety with a trifluoromethyl group can be synthesized via cyclization of thiosemicarbazides under oxidative conditions (e.g., using POCl₃ or H₂O₂) .
- Pyrrolidine functionalization : Alkylation of the pyrrolidine nitrogen with a chloromethyl-oxadiazole intermediate requires careful control of solvent polarity (e.g., DMF or acetonitrile) and base selection (e.g., K₂CO₃) to avoid side reactions .
- Sulfonamide coupling : Methanesulfonamide introduction via nucleophilic substitution or condensation, often catalyzed by triethylamine in anhydrous conditions .
Challenges : Competing side reactions (e.g., over-alkylation) and low yields due to steric hindrance from the trifluoromethyl group. Optimization includes adjusting reaction time, temperature (60–80°C for oxadiazole cyclization), and stoichiometric ratios .
Q. How can structural characterization of this compound be performed to confirm its purity and configuration?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., splitting patterns for pyrrolidine and oxadiazole protons) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, particularly for the trifluoromethyl group (m/z 321.0924 for C₆H₅F₃N₂O) .
- X-ray Crystallography : Resolves 3D conformation, including the spatial arrangement of the oxadiazole-pyrrolidine linkage and sulfonamide group .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Test activity against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to sulfonamide’s known affinity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Solubility and LogP measurements : Determine pharmacokinetic suitability via shake-flask method or HPLC-based protocols .
Advanced Research Questions
Q. How can computational methods predict binding modes and selectivity of this compound?
- Molecular docking (AutoDock Vina or Schrödinger) : Simulate interactions with target proteins (e.g., COX-2 active site) using the compound’s 3D structure .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with sulfonamide’s -SO₂NH group) .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl’s electronegativity) with bioactivity using descriptors like Hammett constants .
Q. How to resolve contradictory bioactivity data across similar sulfonamide derivatives?
- Meta-analysis : Compare IC₅₀ values from structurally analogous compounds (e.g., pyrazole-sulfonamide hybrids) to identify trends. For example, trifluoromethyl groups often enhance membrane permeability but reduce solubility .
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition) .
Q. What strategies improve metabolic stability of the trifluoromethyl-oxadiazole moiety?
- Isotere replacement : Substitute oxadiazole with 1,2,4-triazole to reduce susceptibility to hydrolysis while retaining electronegativity .
- Prodrug design : Mask the sulfonamide group with acetyl or phosphonate pro-moieties to enhance oral bioavailability .
- CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies and modify vulnerable positions (e.g., pyrrolidine methyl groups) .
Methodological Considerations
Q. How to design SAR studies for optimizing potency against a specific enzyme target?
- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) on the phenyl ring and assess IC₅₀ shifts .
- Fragment-based design : Use X-ray crystallography to guide addition/removal of functional groups (e.g., extending the pyrrolidine side chain) .
- Free-energy perturbation (FEP) : Calculate relative binding affinities of analogs computationally before synthesis .
Q. What analytical techniques validate reaction intermediates during multi-step synthesis?
- Thin-Layer Chromatography (TLC) : Monitor progress of oxadiazole cyclization using ethyl acetate/hexane (3:7) as mobile phase .
- HPLC-PDA : Quantify intermediate purity with C18 columns and UV detection at 254 nm .
- In-situ FTIR : Track carbonyl and sulfonamide group formation (peaks at 1650 cm⁻¹ and 1350 cm⁻¹, respectively) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar compounds?
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Structural verification : Confirm compound identity via NMR and HRMS to rule out batch-to-batch variability .
- Statistical rigor : Apply ANOVA or Tukey’s test to differentiate significant activity differences from experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
